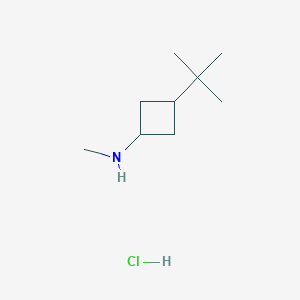

3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name 3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride derives from the parent cyclobutane ring, where the numbering prioritizes the amine group at position 1. The prefix 3-tert-butyl specifies the tert-butyl substituent at position 3, while N-methyl denotes the methyl group attached to the nitrogen atom. The hydrochloride designation indicates the compound exists as an ammonium salt, formed via protonation of the amine with hydrochloric acid.

The structural hierarchy follows:

- Cyclobutane backbone : A four-membered saturated carbon ring.

- Primary substituent : A tertiary butyl group (-C(CH₃)₃) at position 3.

- Secondary substituent : A methylated amine (-NHCH₃) at position 1.

- Counterion : Chloride (Cl⁻) balancing the protonated ammonium group.

This nomenclature aligns with PubChem’s computed descriptors for related cyclobutane derivatives, such as cis-(3-amino-1-methylcyclobutyl)carbamic acid tert-butyl ester (CID 72208021), which shares analogous positional numbering for amino and alkyl substituents.

CAS Registry Number and Synonymous Designations

The compound is uniquely identified by its CAS Registry Number 1955539-89-5 , a universal identifier critical for regulatory and commercial tracking. Synonymous designations include:

- 3-(tert-Butyl)-N-methylcyclobutanamine hydrochloride

- N-Methyl-3-tert-butylcyclobutan-1-amine hydrochloride

- 1-(Methylamino)-3-(tert-butyl)cyclobutane hydrochloride

These variants reflect minor syntactic differences but retain the core structural descriptors. The SMILES notation (CNC1CC(C(C)(C)C)C1.Cl) and InChIKey (not explicitly provided but derivable via PubChem tools) further standardize its digital representation, enabling precise database queries and computational modeling.

Molecular Formula and Weight Analysis

The molecular formula C₉H₂₀ClN confirms the compound’s composition:

- Carbon (C) : 9 atoms (60.7% by mass)

- Hydrogen (H) : 20 atoms (11.4%)

- Chlorine (Cl) : 1 atom (19.9%)

- Nitrogen (N) : 1 atom (7.9%)

With a molecular weight of 177.71 g/mol , the compound falls within the range of small-molecule amines. Comparative analysis with analogs like N-methylcyclobutanamine hydrochloride (MW 121.61 g/mol) underscores the mass contribution of the tert-butyl group (+56.1 g/mol).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₀ClN | |

| Molecular Weight | 177.71 g/mol | |

| CAS Registry Number | 1955539-89-5 |

Structural Features: Cyclobutane Ring System and Substituent Topology

The cyclobutane ring imposes significant steric strain due to its puckered conformation, which is partially alleviated by the tert-butyl group’s bulk at position 3. Key structural attributes include:

Cyclobutane Geometry :

tert-Butyl Substituent :

N-Methylamine Moiety :

Chloride Counterion :

The interplay between these features defines the compound’s physicochemical behavior. For instance, the tert-butyl group’s steric bulk may hinder nucleophilic attacks at the amine center, while the rigid cyclobutane ring limits conformational flexibility, potentially enhancing binding specificity in host-guest interactions.

Properties

Molecular Formula |

C9H20ClN |

|---|---|

Molecular Weight |

177.71 g/mol |

IUPAC Name |

3-tert-butyl-N-methylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H19N.ClH/c1-9(2,3)7-5-8(6-7)10-4;/h7-8,10H,5-6H2,1-4H3;1H |

InChI Key |

JHDXIWFTILBAIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC(C1)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with tert-butylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification through crystallization or distillation, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Reactions and Properties

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents under specific conditions.

Types of Reactions

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

- Substitution : Involves the replacement of functional groups using halogens or nucleophiles.

Chemistry

In synthetic chemistry, 3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride serves as a building block for creating complex organic molecules. Its unique tert-butyl and methyl groups enhance its stability and reactivity, making it valuable for various synthetic pathways.

Biology

The compound is studied for its biological activities, particularly its interactions with biomolecules. Preliminary research suggests that it may act as an inhibitor or activator in various biochemical pathways.

Medicine

Research into the medicinal properties of this compound is expanding. It shows potential as a precursor in drug development, particularly in targeting diseases like tuberculosis and other bacterial infections.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A high-throughput screening identified it as effective against Mycobacterium tuberculosis, with its mechanism involving disruption of the electron transport chain.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µM) | Target Protein | Activity Type |

|---|---|---|---|

| 3-tert-butyl-N-methylcyclobutan-1-amine HCl | TBD | MmpL3 | Inhibitory |

| Compound A | 6.3 | MmpL3 | Inhibitory |

| Compound B | 2.0 | QcrB | Inhibitory |

Enzyme Interaction Studies

The compound has shown promise in modulating enzyme activity, which could lead to therapeutic applications for diseases linked to enzyme dysregulation. Studies indicate that it can enhance or inhibit enzyme function depending on concentration and environmental conditions.

Drug Development

Ongoing research is exploring the role of this compound in drug discovery, particularly in fragment-based drug design (FBDD). Its structural features may contribute to the development of new therapeutic agents by enhancing selectivity and minimizing off-target effects.

Case Study 1: Tuberculosis Treatment

In one study focusing on tuberculosis, researchers utilized this compound as part of a screening campaign to identify new anti-tubercular agents. The findings indicated significant activity against resistant strains, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Modulation

Another study investigated the compound's effects on specific enzymes involved in metabolic pathways. Results showed that it could modulate enzyme activity based on concentration, indicating versatility in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The closest structural analog identified is 3,3-dimethylcyclobutan-1-amine hydrochloride (CAS 1284247-23-9), which shares the cyclobutane core but differs in substituents and alkylation patterns . Key comparisons are summarized below:

Structural Implications :

- The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to the dimethyl substituent in the analog. This may enhance membrane permeability but reduce aqueous solubility.

Stability and Analytical Considerations

While direct stability data for 3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride are unavailable, studies on other cyclobutane derivatives and hydrochlorides provide insights:

- RP-HPLC Methods : Hydrochloride salts of structurally complex amines (e.g., amitriptyline hydrochloride, dosulepin hydrochloride) are routinely analyzed using reverse-phase HPLC with precision (RSD <2% for repeatability) . Similar methods could be adapted for the target compound, though retention times and mobile-phase optimization would vary due to structural differences .

Pharmacological and Industrial Relevance

- 3,3-Dimethylcyclobutan-1-amine Hydrochloride : Primarily used as a synthetic intermediate; its smaller size and lower molecular weight suggest applications in fragment-based drug discovery .

- 3-tert-Butyl-N-methylcyclobutan-1-amine Hydrochloride : The tert-butyl group is common in bioactive molecules (e.g., kinase inhibitors) for improving target engagement. Its N-methylation may further modulate metabolic stability, though pharmacological data remain speculative without direct studies.

Biological Activity

3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Molecular Characteristics:

- CAS Number: 1955539-89-5

- Molecular Formula: C9H20ClN

- Molecular Weight: 177.7 g/mol

- Purity: 95%

The biological activity of 3-tert-butyl-N-methylcyclobutan-1-amine hydrochloride is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Research indicates that it may function as an inhibitor or activator, modulating various biochemical pathways. The compound's unique tert-butyl and methylamine groups enhance its interaction with biological macromolecules, potentially influencing metabolic processes and signal transduction pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A high-throughput screening of a diverse chemical library identified several compounds with activity against Mycobacterium tuberculosis, with some showing promising results in structure–activity relationship (SAR) studies. The inhibition mechanism appears to involve disruption of the electron transport chain, particularly targeting the MmpL3 protein .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µM) | Target Protein | Activity Type |

|---|---|---|---|

| 3-tert-butyl-N-methylcyclobutan-1-amine HCl | TBD | MmpL3 | Inhibitory |

| Compound A | 6.3 | MmpL3 | Inhibitory |

| Compound B | 2.0 | QcrB | Inhibitory |

Enzyme Interaction Studies

The compound has also been evaluated for its interactions with various enzymes. It has shown potential in modulating enzyme activity, which could pave the way for therapeutic applications in treating diseases linked to enzyme dysregulation .

Medicinal Chemistry

3-tert-butyl-N-methylcyclobutan-1-amine hydrochloride serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of new pharmaceuticals targeting various diseases, including bacterial infections and possibly cancer.

Drug Development

Ongoing research is exploring the compound's role in drug discovery, particularly in fragment-based drug design (FBDD). Its structural features may contribute to novel therapeutic agents by enhancing selectivity and reducing off-target effects .

Case Study 1: Tuberculosis Treatment

In a study focusing on tuberculosis, researchers utilized 3-tert-butyl-N-methylcyclobutan-1-amine hydrochloride as part of a screening campaign to identify new anti-tubercular agents. The compound was found to exhibit significant activity against resistant strains, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Modulation

Another study investigated the compound's effect on specific enzymes involved in metabolic pathways. Results indicated that it could enhance or inhibit enzyme function depending on concentration and environmental conditions, suggesting versatility in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.